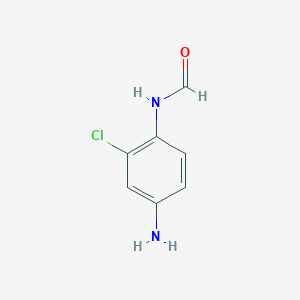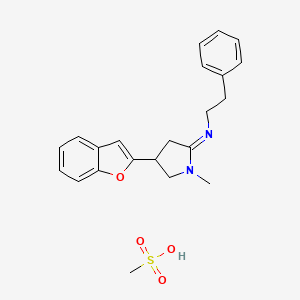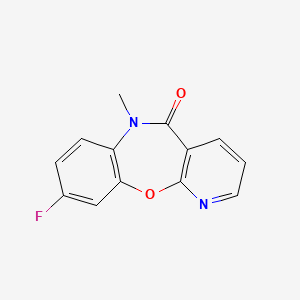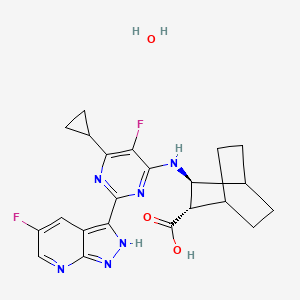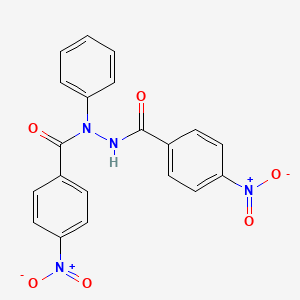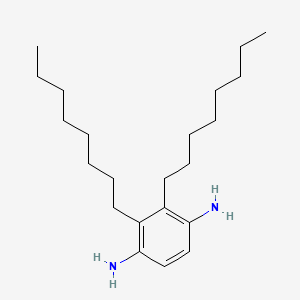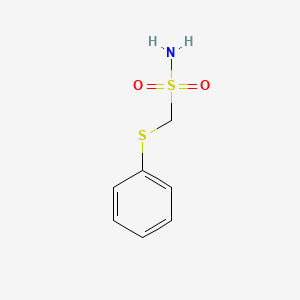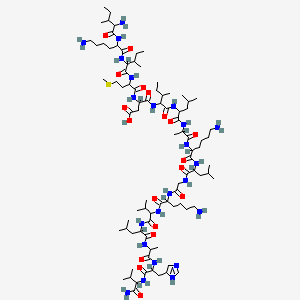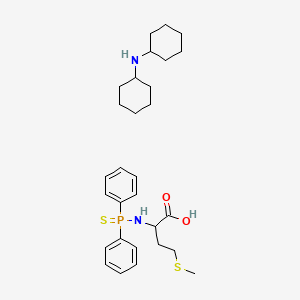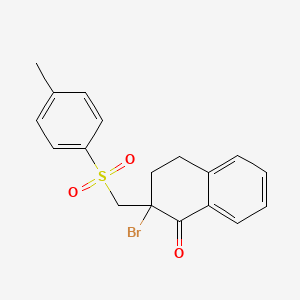![molecular formula C12H12B2F6N2 B15194687 Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide CAS No. 1535-23-5](/img/structure/B15194687.png)
Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 63080 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in chemical reactions and its utility in research and industrial applications.
Métodos De Preparación
The synthesis of NSC 63080 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the general laboratory synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
NSC 63080 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving NSC 63080 typically yield reduced forms of the compound.
Substitution: NSC 63080 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific solvents and temperatures to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 63080 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: NSC 63080 is utilized in biological studies to understand its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of NSC 63080 is ongoing, with studies exploring its efficacy in treating certain medical conditions.
Industry: In industrial settings, NSC 63080 is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of NSC 63080 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms.
Propiedades
Número CAS |
1535-23-5 |
|---|---|
Fórmula molecular |
C12H12B2F6N2 |
Peso molecular |
319.9 g/mol |
Nombre IUPAC |
trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide |
InChI |
InChI=1S/C12H12B2F6N2/c15-13(16,17)21-11-5-1-9(2-6-11)10-3-7-12(8-4-10)22-14(18,19)20/h1-8H,21-22H2 |
Clave InChI |
OBIDGHGBGDNSAG-UHFFFAOYSA-N |
SMILES canónico |
[B-]([NH2+]C1=CC=C(C=C1)C2=CC=C(C=C2)[NH2+][B-](F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


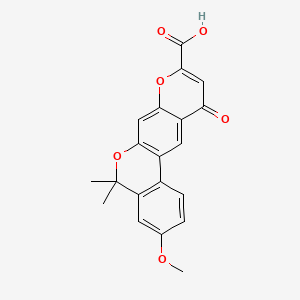
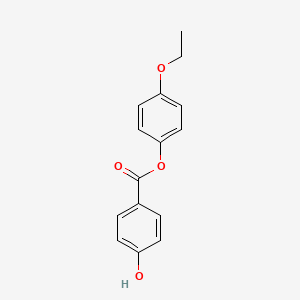
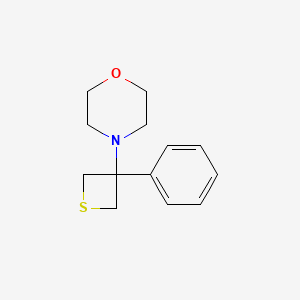
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
